![molecular formula C14H16ClN3O2 B2643366 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide CAS No. 2094061-54-6](/img/structure/B2643366.png)
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide, also known as CMI-977, is a synthetic molecule that has been studied for its potential use in various scientific research applications. It is a member of the pyridine carboxamide family of compounds and has been found to have both biochemical and physiological effects.
Mechanism of Action
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide works by inhibiting the activity of the enzyme caspase-1, which is responsible for the cleavage of pro-IL-1 into its active form. By inhibiting caspase-1, this compound prevents the production of IL-1 and other pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide in lab experiments is its specificity for caspase-1, which allows for more targeted inhibition of IL-1 production. However, one limitation is that its effectiveness may be dependent on the specific disease being studied and the stage of disease progression.
Future Directions
There are several future directions for research on 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other treatments. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different diseases and patient populations.
Synthesis Methods
The synthesis of 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-pyridinecarboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-oxo-octahydroindolizin-2-amine to yield the final product.
Scientific Research Applications
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of the pro-inflammatory cytokine interleukin-1 (IL-1). IL-1 has been implicated in a variety of inflammatory diseases, including rheumatoid arthritis and osteoarthritis, and this compound has been found to be effective in reducing IL-1 levels in animal models of these diseases.
properties
IUPAC Name |
2-chloro-N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-12-7-9(4-5-16-12)13(19)17-11-8-10-3-1-2-6-18(10)14(11)20/h4-5,7,10-11H,1-3,6,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZHPCRGNUBDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(C2=O)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.